molecular formula C14H15NO2S B4699072 N-(4-propoxyphenyl)-3-thiophenecarboxamide

N-(4-propoxyphenyl)-3-thiophenecarboxamide

Cat. No. B4699072
M. Wt: 261.34 g/mol
InChI Key: SYYJBSNERAKEQR-UHFFFAOYSA-N
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Description

N-(4-propoxyphenyl)-3-thiophenecarboxamide, also known as PPTC, is a synthetic compound that has been widely studied for its potential applications in scientific research. PPTC has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of N-(4-propoxyphenyl)-3-thiophenecarboxamide is not fully understood, but it is believed to act as a competitive antagonist of TRPV1 channels. By blocking the activity of TRPV1 channels, N-(4-propoxyphenyl)-3-thiophenecarboxamide can inhibit the release of neurotransmitters and reduce the sensation of pain.
Biochemical and Physiological Effects:
N-(4-propoxyphenyl)-3-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects. In addition to its role as a TRPV1 antagonist, N-(4-propoxyphenyl)-3-thiophenecarboxamide has also been shown to modulate the activity of other ion channels, including potassium channels and calcium channels. N-(4-propoxyphenyl)-3-thiophenecarboxamide has also been shown to have anti-inflammatory effects, reducing the production of cytokines and other inflammatory mediators.

Advantages and Limitations for Lab Experiments

One of the primary advantages of N-(4-propoxyphenyl)-3-thiophenecarboxamide is its selectivity for TRPV1 channels, which allows for more specific investigations into the role of these channels in various physiological processes. However, N-(4-propoxyphenyl)-3-thiophenecarboxamide also has some limitations, including its relatively low potency and the potential for off-target effects.

Future Directions

There are many potential future directions for research on N-(4-propoxyphenyl)-3-thiophenecarboxamide. One area of interest is the development of more potent and selective TRPV1 antagonists, which could have potential therapeutic applications for pain and inflammation. Additionally, further investigation into the effects of N-(4-propoxyphenyl)-3-thiophenecarboxamide on other ion channels and biological processes could lead to new insights into the mechanisms underlying various physiological processes.

Scientific Research Applications

N-(4-propoxyphenyl)-3-thiophenecarboxamide has been shown to have a variety of potential applications in scientific research. One of the primary uses of N-(4-propoxyphenyl)-3-thiophenecarboxamide is as a selective TRPV1 antagonist, which can be used to investigate the role of TRPV1 channels in various physiological processes. N-(4-propoxyphenyl)-3-thiophenecarboxamide has also been shown to have potential as a treatment for neuropathic pain and as an anti-inflammatory agent.

properties

IUPAC Name

N-(4-propoxyphenyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-2-8-17-13-5-3-12(4-6-13)15-14(16)11-7-9-18-10-11/h3-7,9-10H,2,8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYYJBSNERAKEQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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